molecular formula C19H13BrN2O4 B12444337 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione

5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione

Cat. No.: B12444337
M. Wt: 413.2 g/mol
InChI Key: KILUWKAKLPWQEV-UHFFFAOYSA-N
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Description

5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone core, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include brominated benzoxazinone derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may optimize these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or alkylation reactions can introduce new substituents onto the benzoxazinone or isoindole rings. Common reagents include halogenating agents (e.g., bromine) and alkylating agents (e.g., alkyl halides).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione include other benzoxazinone derivatives and isoindole-1,3-dione analogs. These compounds may share similar chemical reactivity and biological activity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C19H13BrN2O4

Molecular Weight

413.2 g/mol

IUPAC Name

5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione

InChI

InChI=1S/C19H13BrN2O4/c1-2-7-22-17(23)12-5-3-10(8-13(12)18(22)24)16-21-15-6-4-11(20)9-14(15)19(25)26-16/h3-6,8-9H,2,7H2,1H3

InChI Key

KILUWKAKLPWQEV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3

Origin of Product

United States

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